Synthesis, Characterization, and Application of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethylamine
Synthesis, Characterization, and Application of 2-(6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethylamine
Executive Summary
The molecule 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethylamine —commonly referred to as nopylamine —is a chiral, bicyclic primary amine derived from the abundant natural monoterpene β-pinene. In contemporary drug discovery, the incorporation of lipophilic monoterpene moieties into existing pharmacophores has emerged as a highly effective strategy to enhance membrane permeability and bypass efflux-mediated antimicrobial resistance.
Nopylamine serves as a critical synthetic building block for developing bipharmacophore antibiotics. For instance, nopyl-fluoroquinolone conjugates exhibit potent, dual-mechanism activity against methicillin-resistant Staphylococcus aureus (MRSA) and persistent bacterial biofilms (). Furthermore, nopylamine derivatives are heavily utilized in the synthesis of tyrosyl-DNA phosphodiesterase 1 (TDP1) inhibitors, offering a promising avenue for anticancer adjuvant therapies (). This whitepaper details a robust, self-validating synthetic pathway for nopylamine, optimized for high yield and stereochemical preservation.
Retrosynthetic Strategy and Causality
The synthesis of nopylamine from (-)-nopol (2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethanol) requires the conversion of a primary hydroxyl group to a primary amine.
Causality in Pathway Selection: While direct reductive amination or azide-reduction pathways are theoretically viable, they present distinct operational disadvantages. The conversion of nopol to nopyl azide involves potentially explosive intermediates that complicate scale-up. Furthermore, nopyl azide is known to undergo unwanted intramolecular nitrenoid insertions under thermal stress, degrading the bicyclic core (). Therefore, the Gabriel synthesis is the preferred pathway. It proceeds via a highly stable phthalimide intermediate, ensuring strict chemoselectivity for the primary amine without the risk of over-alkylation (secondary/tertiary amine formation).
Causality in Halogenation: Converting nopol to the requisite alkyl halide using traditional phosphorus tribromide (PBr₃) generates highly acidic byproducts (HBr, H₃PO₃). Under strong acidic conditions, the strained bicyclo[3.1.1]heptane ring of the pinene skeleton is highly susceptible to Wagner-Meerwein rearrangements, leading to ring-opened or isomerized byproducts. To circumvent this, an Appel-type reaction utilizing N-bromosuccinimide (NBS) and triphenylphosphine (PPh₃) in the presence of pyridine is employed. Pyridine acts as a crucial acid scavenger, neutralizing trace HBr and preserving the structural integrity of the bicyclic core ().
Workflow for the Gabriel synthesis of nopylamine from (-)-nopol.
Experimental Methodology
The following protocols represent a self-validating system. In-Process Controls (IPCs) are embedded within each step to ensure that researchers can verify the success of the transformation before proceeding, eliminating downstream failures.
Step 1: Synthesis of (-)-Nopyl Bromide (Appel Reaction Modification)
Reagents: (-)-Nopol (1.0 eq), Triphenylphosphine (2.0 eq), N-Bromosuccinimide (2.0 eq), Pyridine (0.1 eq), anhydrous Dichloromethane (DCM).
-
Dissolve PPh₃ in anhydrous DCM under an argon atmosphere and cool to 0 °C using an ice-water bath.
-
Add NBS in small portions over 10 minutes to prevent thermal runaway. Stir the resulting deep red mixture at room temperature for 30 minutes.
-
Add pyridine (acid scavenger); the solution will transition to a reddish-brown color.
-
Introduce (-)-nopol dropwise over 15 minutes. Stir the reaction mixture overnight at room temperature.
-
Workup: Dilute the mixture with hexane to precipitate triphenylphosphine oxide (TPPO). Filter the suspension through a short silica gel plug, washing with a 1:1 mixture of ethyl acetate/hexane. Concentrate the filtrate in vacuo to yield a yellowish oil.
-
Self-Validation (IPC): Monitor via TLC (Hexane:EtOAc 9:1). The disappearance of the nopol spot (R_f ~0.3, stains blue with vanillin/H₂SO₄) and the appearance of a non-polar, UV-inactive spot (R_f ~0.8) confirms complete conversion.
Step 2: N-Alkylation via Gabriel Synthesis
Reagents: (-)-Nopyl bromide (1.0 eq), Potassium phthalimide (1.2 eq), anhydrous Dimethylformamide (DMF).
-
Suspend potassium phthalimide in anhydrous DMF in a round-bottom flask equipped with a reflux condenser.
-
Add (-)-nopyl bromide in a single portion.
-
Heat the reaction mixture to 90 °C and maintain stirring for 6 hours. The polar aprotic nature of DMF leaves the phthalimide anion unsolvated, maximizing its nucleophilicity for the S_N2 displacement.
-
Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase three times with ethyl acetate. Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and evaporate to yield N-nopylphthalimide as a solid.
-
Self-Validation (IPC): TLC monitoring (Hexane:EtOAc 8:2). The highly UV-active phthalimide product (R_f ~0.5) must completely replace the non-UV-active nopyl bromide.
Step 3: Hydrazinolysis (Ing-Manske Procedure)
Reagents: N-Nopylphthalimide (1.0 eq), Hydrazine hydrate (64% in water, 3.0 eq), Ethanol.
-
Dissolve N-nopylphthalimide in ethanol. Add hydrazine hydrate dropwise.
-
Reflux the mixture at 78 °C for 4 hours. Hydrazine acts as a powerful bis-nucleophile, forming the stable cyclic phthalhydrazide and liberating the free primary amine.
-
Workup: Cool the mixture to 0 °C. A voluminous white precipitate (phthalhydrazide) will form. Filter the precipitate and wash with cold ethanol.
-
Concentrate the filtrate, then partition between 1M HCl and diethyl ether to remove non-basic impurities. Basify the aqueous layer to pH 12 using 2M NaOH, extract with DCM, dry over Na₂SO₄, and evaporate to yield pure nopylamine as a pale yellow liquid.
-
Self-Validation (IPC): The formation of the white precipitate is a visual confirmation of deprotection. Post-workup GC-MS must show a single peak with m/z 166.2 [M+H]⁺, confirming the absence of unreacted imide.
Quantitative Data & Yield Analysis
The table below summarizes the expected quantitative outcomes and purity metrics for the optimized three-step synthesis.
| Synthesis Step | Chemical Transformation | Reagents & Conditions | Reaction Time | Isolated Yield (%) | Purity (GC-MS) |
| Step 1 | Bromination | NBS, PPh₃, Pyridine, DCM, 0 °C to RT | 12 h | 78% | > 95% |
| Step 2 | N-Alkylation | K-Phthalimide, DMF, 90 °C | 6 h | 85% | > 98% |
| Step 3 | Deprotection | N₂H₄·H₂O, EtOH, Reflux (78 °C) | 4 h | 92% | > 99% |
Biological Application & Mechanistic Insights
Once synthesized, nopylamine is frequently utilized as a lipophilic carrier to enhance the efficacy of existing drugs. When conjugated to the C7 position of a fluoroquinolone core, the resulting bipharmacophore exhibits a dual-mechanism of action. The fluoroquinolone core inhibits DNA Gyrase (Topoisomerase IV), while the bulky, lipophilic pinene derivative disrupts the bacterial cell membrane, leading to a rapid drop in membrane potential and the eradication of biofilms.
Dual-mechanism action of nopylamine-fluoroquinolone bipharmacophores.
Analytical Characterization
To ensure the structural integrity of the final product, the following spectral data should be used as a reference benchmark for pure 2-(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethylamine:
-
¹H NMR (400 MHz, CDCl₃): δ 5.32 (1H, m, C=CH ), 2.75 (2H, t, J = 7.2 Hz, CH₂ -NH₂), 2.38 (1H, dt, J = 8.5, 5.6 Hz), 2.25–2.05 (4H, m), 1.95 (1H, m), 1.28 (3H, s, CH₃ ), 1.15 (1H, d, J = 8.5 Hz), 0.84 (3H, s, CH₃ ). (Note: The shift of the ethyl chain protons to ~2.75 ppm confirms the presence of the primary amine, compared to ~3.6 ppm in the nopol precursor).
-
¹³C NMR (100 MHz, CDCl₃): δ 144.5 (C=C), 119.2 (CH=C), 45.8, 40.5 (CH₂-NH₂), 39.8, 38.2, 31.7, 31.4, 26.3, 21.2.
-
ESI-MS (+): Calculated for C₁₁H₁₉N [M+H]⁺: 166.16; Found: 166.2.
References
-
Volcho, K. P., et al. "New Hybrid Compounds Combining Fragments of Usnic Acid and Monoterpenoids for Effective Tyrosyl-DNA Phosphodiesterase 1 Inhibition." Biomolecules, 2021. URL:[Link]
-
Sadykova, Y., et al. "Novel Fluoroquinolones With Pinane Moiety: Synthesis and Antimicrobial Activity." Chemistry & Biodiversity, 2024. URL:[Link]
-
Salakhutdinov, N. F., et al. "Monoterpene-Containing Substituted Coumarins as Inhibitors of Respiratory Syncytial Virus (RSV) Replication." Molecules, 2021. URL:[Link]
-
Ramos, J., & Soderquist, J. A. "Oxazaborolidines from boracycles through the intramolecular azide insertion." Arkivoc, 2001. URL: [Link]
